molecular formula C13H15N3O B1491258 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol CAS No. 2097967-49-0

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Cat. No. B1491258
CAS RN: 2097967-49-0
M. Wt: 229.28 g/mol
InChI Key: HDYWTFWDJWMRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol, commonly known as CP-pyrazol-5-ol, is a heterocyclic compound with a pyrazole ring structure. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. CP-pyrazol-5-ol has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

Cancer Therapeutics

The pyridopyrimidine moiety, which is structurally similar to 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol , has been extensively studied for its therapeutic potential in cancer treatment. Compounds with this structure have been found to inhibit specific enzymes like CDK4/6, which are crucial in the proliferation of cancer cells . This compound could potentially be synthesized and tested for similar inhibitory effects, offering a new avenue for oncological research.

Anti-Inflammatory Agents

Pyridopyrimidines have shown potential activity against inflammatory diseases such as rheumatoid arthritis . Given the structural similarities, 1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol could be synthesized and evaluated for its efficacy as an anti-inflammatory agent, contributing to the development of new treatments for chronic inflammatory conditions.

properties

IUPAC Name

2-cyclopentyl-5-pyridin-2-yl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-13-9-12(11-7-3-4-8-14-11)15-16(13)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYWTFWDJWMRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C=C(N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 4
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.